molecular formula C8H10N2O3S B1300213 4-(Thiazol-2-ylcarbamoyl)-butyric acid CAS No. 100377-67-1

4-(Thiazol-2-ylcarbamoyl)-butyric acid

Cat. No. B1300213
M. Wt: 214.24 g/mol
InChI Key: KIGCPAJFAFXJHS-UHFFFAOYSA-N
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Description

Synthesis and Biological Activities Analysis

The synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally related to 4-(Thiazol-2-ylcarbamoyl)-butyric acid, has been explored in recent studies. These derivatives were designed and synthesized with their structures confirmed through various spectroscopic methods such as IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . The biological activities of these compounds were evaluated, particularly for fungicidal and antivirus activities. Notably, compounds 4b and 4i showed significant activity against six different fungi at a concentration of 50 µg/mL. Additionally, most compounds demonstrated good activity against Tobacco Mosaic Virus (TMV) in vivo at 100 µg/mL, with compounds 4c and 4e exhibiting high effects in all tested models, including protective, inactivative, curative, and inductive activities . This suggests a promising avenue for the control of fungi and viruses using these thiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been a subject of interest due to their potential biological activities. For instance, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined using single-crystal X-ray diffraction. This compound crystallizes in the monoclinic system and features intermolecular hydrogen bonds and π...π contacts that stabilize its three-dimensional network structure . Although not directly related to 4-(Thiazol-2-ylcarbamoyl)-butyric acid, the study provides insights into the structural characteristics that could be relevant for the synthesis and analysis of similar thiazole-based compounds.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from the synthesis processes described in the literature. For example, the reduction of a N-benzylidene-thiazol-2-amine derivative to its corresponding thiazol-2-amine was achieved using NaBH4 . This type of chemical transformation is crucial for the development of new compounds with potential antitumor activities, as demonstrated by the synthesized compound's IC50 value of 26 µM against the Hela cell line . Such reactions are essential for the modification of the thiazole core and the introduction of various functional groups that may enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure and the presence of functional groups. The melting points, spectroscopic data, and elemental analysis provide essential information about the purity and identity of these compounds . The solid-state structure, as determined by X-ray crystallography, offers insights into the molecular geometry, which can influence the physical properties such as solubility and stability . The biological activity assays further contribute to understanding the chemical properties, as they reveal the interactions of these molecules with biological targets .

Future Directions

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “4-(Thiazol-2-ylcarbamoyl)-butyric acid” and its derivatives could be of interest for future research in drug development.

properties

IUPAC Name

5-oxo-5-(1,3-thiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c11-6(2-1-3-7(12)13)10-8-9-4-5-14-8/h4-5H,1-3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCPAJFAFXJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352130
Record name 4-(Thiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Thiazol-2-ylcarbamoyl)-butyric acid

CAS RN

100377-67-1
Record name 4-(Thiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-THIAZOLYL)GLUTARAMIC ACID
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